4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one
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Overview
Description
4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, triazole ring, and multiple functional groups such as methoxy and phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is usually synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the benzofuran core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce dihydro derivatives.
Scientific Research Applications
4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: The compound is used to study its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzofuran core play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
- 4,5,6-TRIETHOXY-7-({[5-(2-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
- 4,5,6-TRIETHOXY-7-({[5-(2-ETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Uniqueness
The uniqueness of 4,5,6-TRIETHOXY-7-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C30H31N3O6S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
4,5,6-triethoxy-7-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C30H31N3O6S/c1-5-36-25-21-17-39-29(34)24(21)22(26(37-6-2)27(25)38-7-3)18-40-30-32-31-28(20-15-11-12-16-23(20)35-4)33(30)19-13-9-8-10-14-19/h8-16H,5-7,17-18H2,1-4H3 |
InChI Key |
NNHKWZLSUGFLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5OC)OCC)OCC |
Origin of Product |
United States |
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